molecular formula C8H15NO2 B12894227 [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol

Cat. No.: B12894227
M. Wt: 157.21 g/mol
InChI Key: QKZPPUZEXMEYMU-ZCFIWIBFSA-N
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Description

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of a tert-butyl group and a methanol moiety attached to an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the oxazoline ring, followed by reduction and purification steps . This method offers advantages in terms of scalability, safety, and sustainability.

Chemical Reactions Analysis

Types of Reactions

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the oxazoline ring or the methanol moiety.

    Substitution: The tert-butyl group or the methanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or amines.

Scientific Research Applications

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is employed in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can be compared with other oxazoline derivatives and similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

QKZPPUZEXMEYMU-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)C1=NO[C@H](C1)CO

Canonical SMILES

CC(C)(C)C1=NOC(C1)CO

Origin of Product

United States

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